molecular formula C20H18 B14620636 1,2,3,4-Tetramethylpyrene CAS No. 60826-75-7

1,2,3,4-Tetramethylpyrene

Cat. No.: B14620636
CAS No.: 60826-75-7
M. Wt: 258.4 g/mol
InChI Key: XLQNSSLKAYVGOY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylpyrene is an organic compound classified as an aromatic hydrocarbon. It is a derivative of pyrene, characterized by the presence of four methyl groups attached to the pyrene core. This compound is known for its unique photophysical and electronic properties, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylpyrene can be synthesized through several methods. One common approach involves the methylation of pyrene using methylating agents such as methyl iodide in the presence of a strong base like potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms on the pyrene ring with methyl groups .

Industrial Production Methods: Industrial production of this compound often involves the catalytic methylation of pyrene. This process utilizes catalysts such as aluminum chloride or zeolites to facilitate the methylation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetramethylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1,2,3,4-Tetramethylpyrene exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to molecular oxygen, producing singlet oxygen. This reactive oxygen species can cause oxidative damage to cellular components, making it useful in applications such as photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetramethylpyrene stands out due to its extended conjugated system, which imparts unique photophysical properties such as high fluorescence quantum yield and the ability to generate reactive oxygen species. These properties make it particularly valuable in applications requiring efficient light absorption and emission .

Properties

CAS No.

60826-75-7

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,2,3,4-tetramethylpyrene

InChI

InChI=1S/C20H18/c1-11-10-16-7-5-6-15-8-9-17-13(3)12(2)14(4)18(11)20(17)19(15)16/h5-10H,1-4H3

InChI Key

XLQNSSLKAYVGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC3=C2C4=C(C=C3)C(=C(C(=C14)C)C)C

Origin of Product

United States

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